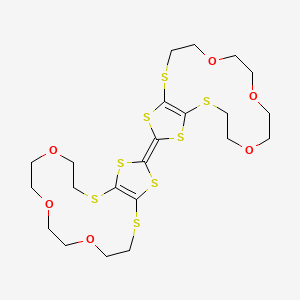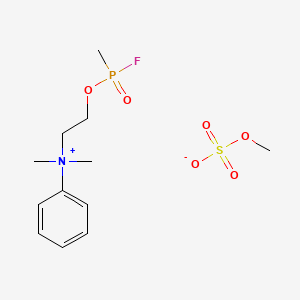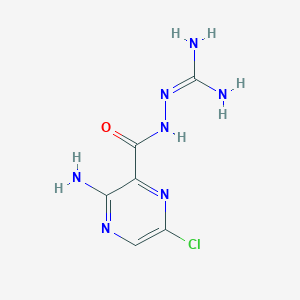
Benzyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl diphenylphosphinate is an organophosphorus compound with the molecular formula C19H17P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is known for its applications in various chemical reactions and its role as a ligand in catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine hydride.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl diphenylphosphinate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of benzyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways .
Comparación Con Compuestos Similares
Triphenylphosphine: Similar in structure but lacks the benzyl group.
Diphenylphosphine: Contains only two phenyl groups and one hydrogen atom bonded to phosphorus.
Benzylphosphine: Contains a benzyl group and two hydrogen atoms bonded to phosphorus.
Uniqueness: Benzyl diphenylphosphinate is unique due to the presence of both benzyl and diphenyl groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
Propiedades
Número CAS |
5573-42-2 |
|---|---|
Fórmula molecular |
C19H17O2P |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
diphenylphosphoryloxymethylbenzene |
InChI |
InChI=1S/C19H17O2P/c20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clave InChI |
BUBAPAVHHCZZMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)






